molecular formula C18H19NO2S B2893061 N-(4-acetylphenyl)-3-(p-tolylthio)propanamide CAS No. 895466-66-7

N-(4-acetylphenyl)-3-(p-tolylthio)propanamide

Cat. No. B2893061
CAS RN: 895466-66-7
M. Wt: 313.42
InChI Key: BYIAWJHEYGWPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-3-(p-tolylthio)propanamide, also known as ATTP, is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Scientific Research Applications

Antimicrobial Properties

Compounds with the 4-acetylphenyl fragment, including those similar to N-(4-acetylphenyl)-3-(p-tolylthio)propanamide, have been synthesized and tested for their antibacterial and antifungal activities. For instance, arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment were obtained via copper catalytic anionarylation and tested for antimicrobial properties. The synthesis led to compounds with potential antibacterial and antifungal applications, showcasing the relevance of such compounds in developing new antimicrobial agents (Baranovskyi et al., 2018).

Antitumor Activity

The antitumor activity of compounds related to N-(4-acetylphenyl)-3-(p-tolylthio)propanamide has been a significant area of research. A study on 3-benzyl-substituted-4(3H)-quinazolinones, which share a similar structural motif, demonstrated broad-spectrum antitumor activity. These compounds were synthesized, and their in vitro antitumor activity was evaluated, revealing promising results against various cancer cell lines. The study underscores the potential of such compounds in cancer treatment strategies (Al-Suwaidan et al., 2016).

Molecular Docking and Drug Delivery

Research on the molecular docking and drug delivery mechanisms of compounds structurally related to N-(4-acetylphenyl)-3-(p-tolylthio)propanamide has been insightful for understanding their interaction with biological targets. For example, studies on propofol, a well-known anesthetic with a phenol derivative similar in some respects to the compound , have provided valuable information on its mechanism of action, structure-activity relationships, and drug delivery technologies. This research contributes to the development of improved formulations and therapeutic applications (Trapani et al., 2000).

properties

IUPAC Name

N-(4-acetylphenyl)-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c1-13-3-9-17(10-4-13)22-12-11-18(21)19-16-7-5-15(6-8-16)14(2)20/h3-10H,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIAWJHEYGWPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-3-(p-tolylthio)propanamide

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